molecular formula C18H24N2 B011459 N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine CAS No. 793-24-8

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

Cat. No.: B011459
CAS No.: 793-24-8
M. Wt: 268.4 g/mol
InChI Key: ZZMVLMVFYMGSMY-UHFFFAOYSA-N
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Description

N-(1,3-dimethylbutyl)-n' -phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992)

Mechanism of Action

Target of Action

6PPD is primarily used as an antioxidant and antiozonant in rubber tires . Its main target is the rubber compound in the tires, which it protects from degradation due to reactions with ozone and other reactive oxygen species in the air .

Mode of Action

When exposed to air, 6PPD reacts with ozone to create 6PPD-quinone (also known as 6PPD-Q) . This reaction prevents further degradation of the tire rubber, ensuring its longevity .

Biochemical Pathways

The transformation of 6PPD to 6PPD-quinone involves a series of oxidation processes, including amine group oxidation, side-chain oxidation, and nitroxide radical formation . The high toxicity of 6PPD-quinone is attributed to the formed quinone structure .

Pharmacokinetics

The hydrolysis half-life of 6PPD-quinone (12.8–16.3 days) is much longer than that of 6PPD (0.2–2.7 hours), leading to persistent toxic effects on sensitive organisms .

Result of Action

The transformation of 6PPD to 6PPD-quinone results in a compound with high toxicity to aquatic organisms . For instance, 6PPD-quinone has been linked to the deaths of coho salmon in urban Puget Sound streams .

Action Environment

Environmental factors play a significant role in the action of 6PPD. The compound is released from tires through normal wear, and when it rains, stormwater from hard surfaces like parking lots and streets washes these particles into streams and other water bodies . As a result, 6PPD-quinone may be present in local stormwater and surface waters, posing a threat to aquatic life .

Biochemical Analysis

Biochemical Properties

This transformation is of great concern due to the high toxicity of 6PPD-quinone to aquatic organisms .

Cellular Effects

Its transformation product, 6PPD-quinone, has been shown to have higher toxicity to human liver cells than 6PPD . Exposure to 6PPD-quinone induced changes in phenylalanine, tyrosine, and tryptophan biosynthesis and tyrosine metabolism pathways in human liver cells .

Molecular Mechanism

Its transformation product, 6PPD-quinone, is formed through oxidation of 6PPD by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .

Temporal Effects in Laboratory Settings

In laboratory settings, 6PPD-quinone, the transformation product of N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine, is more stable in water than 6PPD because the hydrolysis half-life of 6PPD-quinone is much longer than that of 6PPD . This leads to persistent toxic effects on sensitive organisms .

Dosage Effects in Animal Models

Its transformation product, 6PPD-quinone, has been shown to have species-specific acute toxicity in fishes .

Metabolic Pathways

Its transformation product, 6PPD-quinone, is formed through oxidation of 6PPD by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .

Transport and Distribution

Its transformation product, 6PPD-quinone, has been widely detected in road run-off, tyre rubber leachate, and road dust, especially in natural waters .

Subcellular Localization

It is known that this compound is mobile within the rubber and slowly migrates to the surface via blooming .

Biological Activity

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a widely used antioxidant primarily in the rubber industry. Its biological activity has garnered attention due to its potential toxicological effects on various organisms, including humans. This article provides a comprehensive overview of the biological activity of 6PPD, focusing on its mechanisms of toxicity, environmental impact, and implications for human health.

PropertyValue
Chemical Formula C₁₈H₂₄N₂
CAS Number 793-24-8
Molecular Weight 268.40 g/mol
LogK ow 4.47

Mechanisms of Toxicity

Recent studies have elucidated several mechanisms through which 6PPD exerts its toxic effects:

  • Formation of DNA Adducts : The oxidation product of 6PPD, known as 6PPDQ, has been shown to form DNA adducts in mammalian cells. This interaction leads to mutagenic effects and potential carcinogenicity. In a study, it was demonstrated that 6PPDQ could react with deoxyguanosine, forming adducts detectable in genomic DNA from treated cells .
  • Cardiotoxicity in Zebrafish : Research on zebrafish larvae has revealed significant cardiotoxic effects associated with 6PPD exposure. The LC50 for zebrafish was found to be approximately 737 μg/L, with exposure leading to oxidative stress and apoptosis in cardiac tissues. Transcriptome analysis indicated that 6PPD affects genes related to calcium signaling and cardiac muscle contraction .
  • Hepatotoxicity and Immune Function : A study assessing human exposure to 6PPD and its metabolites indicated potential correlations between urinary excretion levels of 6PPDQ and liver function markers such as alanine aminotransferase (ALT) and thyroid-stimulating hormone (TSH). This suggests that 6PPD may have adverse effects on liver and immune functions .

Environmental Impact

The environmental fate of 6PPD and its derivatives is critical due to their widespread use:

  • Bioaccumulation : Studies have shown that 6PPD can bioaccumulate in aquatic organisms like zebrafish, reaching concentrations up to 2658 ng/g after exposure. This accumulation raises concerns about the long-term ecological impact and potential trophic magnification in food webs .
  • Toxicity to Aquatic Life : The acute toxicity of both 6PPD and its quinone form (6PPDQ) has been documented across various aquatic species. For instance, rainbow trout exhibited significant behavioral changes and physiological stress when exposed to low concentrations of these compounds .

Case Study 1: Zebrafish Developmental Toxicity

A study conducted on zebrafish larvae demonstrated that exposure to 100 μg/L of 6PPD resulted in significant morphological changes, including cardiac malformations and altered gene expression related to heart function. The findings highlighted the importance of assessing developmental toxicity in ecotoxicological studies .

Case Study 2: Human Exposure Assessment

In a study involving paired urine and plasma samples from participants in Tianjin, China, urinary levels of 6PPDQ were significantly higher in females compared to males. This study emphasized the need for further investigation into gender differences in exposure and susceptibility to the toxic effects of 6PPD .

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C18_{18}H24_{24}N2_2
  • Molecular Weight : 268.40 g/mol
  • CAS Number : 793-24-8
  • Appearance : Light orange to dark red powder

Antioxidant in Rubber Products

6PPD is predominantly used as an antioxidant in the production of synthetic rubber. Its ability to scavenge free radicals helps to prevent oxidative degradation of rubber products, thereby extending their lifespan and maintaining performance characteristics. This application is crucial in industries where rubber is exposed to harsh environmental conditions.

Antiozonant

As an antiozonant, 6PPD protects rubber from ozone-induced degradation. Ozone can cause significant damage to rubber materials, leading to cracking and loss of elasticity. By incorporating 6PPD into rubber formulations, manufacturers can enhance the durability of tires and other rubber products exposed to atmospheric ozone.

Processing Aid

In addition to its antioxidant properties, 6PPD serves as a processing aid during the manufacturing of rubber products. It facilitates better processing characteristics and enhances the overall quality of the final product.

Safety and Environmental Considerations

Despite its beneficial applications, 6PPD poses certain health and environmental risks:

  • Toxicity : Exposure to 6PPD can lead to skin irritation and fatigue. It is classified as a skin sensitizer and may have reproductive toxicity effects .
  • Environmental Impact : The compound has been assigned a GreenScreen Benchmark™ Score of 1, indicating it is a chemical of high concern due to its persistence, bioaccumulation potential, and ecotoxicity . It is particularly hazardous to aquatic life, prompting caution in its use and disposal.

Case Study 1: Rubber Industry Utilization

A study examining the use of 6PPD in tire manufacturing highlighted its effectiveness in enhancing the longevity of tires under ozone exposure. Tires treated with 6PPD exhibited significantly reduced cracking compared to untreated samples over a specified testing period.

Case Study 2: Regulatory Assessment

Regulatory assessments have underscored the need for careful management of 6PPD due to its environmental hazards. The chemical's classification has led several manufacturers to seek alternative antioxidants that provide similar benefits without the associated risks.

Q & A

Q. Basic: What are the primary synthetic routes for 6PPD in laboratory settings?

6PPD is synthesized via nucleophilic substitution reactions between 1,3-dimethylbutylamine and N-phenyl-p-phenylenediamine derivatives. A common method involves reacting 4-aminodiphenylamine with 1,3-dimethylbutyl chloride under controlled alkaline conditions. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>96% by GC, as noted in industrial standards) .

Q. Basic: Which analytical techniques are most effective for quantifying 6PPD in rubber matrices?

Extraction using toluene or acetone followed by HPLC coupled with ultraviolet (UV) detection at 254 nm is standard. For trace analysis, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) provides sensitivity down to 0.1 µg/g. Recent advancements utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for improved selectivity in complex matrices .

Q. Advanced: How does ozonation of 6PPD generate 6PPD-quinone, and what methodologies study its environmental persistence?

6PPD reacts with ozone to form 6PPD-quinone via oxidation of the para-phenylenediamine moiety. This transformation is studied using ozone exposure chambers coupled with LC-Quadrupole Time-of-Flight (Q-TOF) MS for structural elucidation. Environmental persistence is assessed through half-life studies in water (e.g., 6PPD-quinone exhibits a half-life of 14–28 days in freshwater systems) and sediment adsorption experiments .

Q. Advanced: What experimental models assess the hepatotoxic effects of 6PPD-quinone in mammals?

In vitro models use primary hepatocytes or HepG2 cells exposed to 6PPD-quinone (0.1–100 µM), measuring reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) and mitochondrial dysfunction via JC-1 staining. In vivo studies in rodents (oral doses of 10–100 mg/kg) evaluate serum ALT/AST levels and histopathological changes. Transcriptomic analysis identifies upregulated oxidative stress pathways (e.g., Nrf2/ARE) .

Q. Advanced: How do researchers resolve discrepancies in ecotoxicological data for 6PPD across aquatic species?

Discrepancies arise from species-specific sensitivity (e.g., LC₅₀ for 6PPD-quinone in coho salmon: <1 µg/L vs. zebrafish: >100 µg/L). Standardized protocols recommend using EPA-approved acute toxicity tests (e.g., OECD 203) with controlled pH (7.0–7.5) and temperature (15°C). Meta-analyses highlight the role of glutathione-S-transferase (GST) activity in detoxification variability .

Q. Advanced: What strategies mitigate matrix interference when detecting 6PPD-quinone in environmental samples?

Solid-phase extraction (SPE) with C18 cartridges reduces organic interference. Isotope dilution using ¹³C-labeled 6PPD-quinone as an internal standard corrects for ion suppression in LC-MS/MS. For sediment samples, accelerated solvent extraction (ASE) with dichloromethane:acetone (9:1) improves recovery rates (>85%) .

Q. Basic: What are the critical safety protocols for handling 6PPD in laboratories?

6PPD is classified as a skin sensitizer (GHS Category 1) and aquatic toxin. Handling requires nitrile gloves, fume hoods, and PPE to avoid inhalation of dust. Storage conditions: <25°C in airtight containers away from oxidizers. Spills are managed using inert absorbents (e.g., vermiculite) and disposed as hazardous waste (UN3077) .

Q. Advanced: How does 6PPD’s molecular structure enhance its antioxidant efficiency in polymers?

The 1,3-dimethylbutyl group increases steric hindrance, slowing oxidative degradation. The phenylenediamine core acts as a radical scavenger, donating hydrogen atoms to terminate polymer oxidation chains. Computational studies (DFT) show a bond dissociation energy (BDE) of 78 kcal/mol for the N-H group, optimal for stabilizing rubber matrices .

Q. Advanced: What are the research gaps in understanding human exposure to 6PPD?

Current data rely on urinary metabolites (e.g., 6PPD-quinone adducts) measured via LC-MS/MS, but population-scale biomonitoring is limited. Cohort studies are needed to correlate occupational exposure (e.g., tire manufacturing) with biomarkers like 8-hydroxy-2’-deoxyguanosine (8-OHdG) for DNA damage. Human liver microsome assays can clarify metabolic pathways .

Q. Advanced: How do environmental factors influence 6PPD’s leaching from tire wear particles (TWPs)?

Leaching rates increase with rainfall intensity (first-flush events release >60% of TWPs) and road surface temperature (>30°C). Laboratory simulations using column leaching tests (pH 6.5–8.0) show 6PPD-quinone concentrations peak within 24 hours. Field studies employ passive samplers (POCIS) near highways to quantify spatial distribution .

Properties

IUPAC Name

4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine
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InChI

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3
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InChI Key

ZZMVLMVFYMGSMY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C18H24N2
Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID9025114
Record name N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine
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Molecular Weight

268.4 g/mol
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Physical Description

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT.
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Record name 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl-
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated)
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Flash Point

400 °F (NTP, 1992), 204 °C, 200 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.000005 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Dark, violet solid

CAS No.

793-24-8
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Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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Record name 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-
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Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE
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Melting Point

113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C
Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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Record name 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-
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Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A mixture of 500g. (5 moles) 4-methyl-2-pentanone and 184 g. (1 mole) N-phenyl-p-phenylenediamine containing 10 g. copper chromite catalyst was reacted at 150°-160° C and 1000 psi hydrogen pressure until the hydrogen uptake became very slow. After filtering off the catalyst and topping off the filtrate at 100 mm. and 100° C, 208 g. still pot residue of crude product N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine was obtained, while the excess 4-methyl-2-pentanone, and the water and 4-methyl-2-pentanol byproducts were stripped off; no attempt was made to isolate the Schiff's base III [R1 =C6H5, R2 =CH3, R3 =--CH2CH(CH3)2 ]. The antiozonant product N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IV) [R1 =C6H5, R2 =CH3, R3 =CH2CH(CH3)2 ] was soft and mushy, melting at 43°-50° C; when a sample of this product was kept at 46°-47° C. for one hour, most of the sample liquefied, and when held for 23 hours at 40°-42° C. or for 3.3 hours at 44°-45° C, much of it melted.
[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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